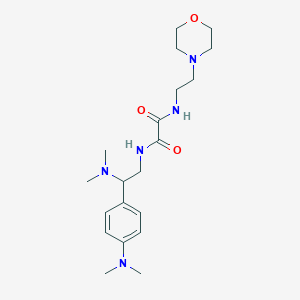
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H33N5O3 and its molecular weight is 391.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H30N4O3
- Molecular Weight : 398.5 g/mol
- CAS Number : 941975-68-4
The compound features multiple functional groups, including dimethylamino and morpholino, which are known to influence its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antitumor Activity : Some derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo, indicating potential as a chemotherapeutic agent.
- Neuropharmacological Effects : The dimethylamino groups suggest possible interactions with neurotransmitter systems, which may be beneficial in treating conditions like depression and anxiety.
- Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxalamide moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The dimethylamino groups can enhance binding affinity to neurotransmitter receptors, potentially leading to altered signaling pathways.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of similar oxalamide derivatives. The results showed that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological implications of compounds containing dimethylamino groups revealed that they could effectively reduce symptoms of anxiety in animal models. The study highlighted the importance of structural modifications in enhancing bioavailability and receptor affinity.
Data Table of Biological Activities
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3/c1-23(2)17-7-5-16(6-8-17)18(24(3)4)15-22-20(27)19(26)21-9-10-25-11-13-28-14-12-25/h5-8,18H,9-15H2,1-4H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRTVGDPTNPTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














